molecular formula C22H21ClN4O5S B11364916 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide

Cat. No.: B11364916
M. Wt: 488.9 g/mol
InChI Key: HIUBWZFXDYHREL-UHFFFAOYSA-N
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Description

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a 1,3,4-thiadiazole ring, a pyrrolidinone moiety, and a trimethoxybenzamide group, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Tin(II) chloride, iron powder, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C22H21ClN4O5S

Molecular Weight

488.9 g/mol

IUPAC Name

N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C22H21ClN4O5S/c1-30-16-8-12(9-17(31-2)19(16)32-3)20(29)24-22-26-25-21(33-22)13-10-18(28)27(11-13)15-6-4-14(23)5-7-15/h4-9,13H,10-11H2,1-3H3,(H,24,26,29)

InChI Key

HIUBWZFXDYHREL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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